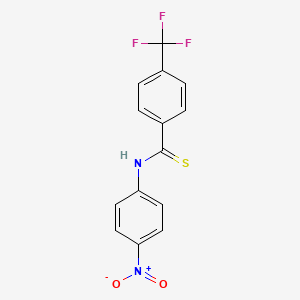
N-(4-Nitrophenyl)-4-(trifluoromethyl)benzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)-4-(trifluoromethyl)benzothioamide is a compound that features both nitro and trifluoromethyl functional groups. These groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The nitro group is a strong electron-withdrawing group, while the trifluoromethyl group is known for its high electronegativity and lipophilicity. These properties make this compound an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-4-(trifluoromethyl)benzothioamide typically involves the reaction of 4-nitroaniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)-4-(trifluoromethyl)benzothioamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 4-Amino-4-(trifluoromethyl)benzothioamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
N-(4-Nitrophenyl)-4-(trifluoromethyl)benzothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitro and trifluoromethyl groups.
Medicine: Explored for its antimicrobial properties, particularly against antibiotic-resistant bacteria.
Industry: Utilized in the development of new materials with unique electronic properties due to the trifluoromethyl group.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-4-(trifluoromethyl)benzothioamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the binding affinity of the compound to its target. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Trifluoromethyl)phenyl substituted pyrazole derivatives .
- Bis(trifluoromethyl)sulfonyl imide .
- Trifluoromethanesulfonate .
Uniqueness
N-(4-Nitrophenyl)-4-(trifluoromethyl)benzothioamide is unique due to the combination of the nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. This combination makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C14H9F3N2O2S |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H9F3N2O2S/c15-14(16,17)10-3-1-9(2-4-10)13(22)18-11-5-7-12(8-6-11)19(20)21/h1-8H,(H,18,22) |
InChI Key |
CJHQGNWADYISTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


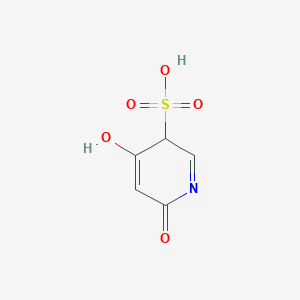

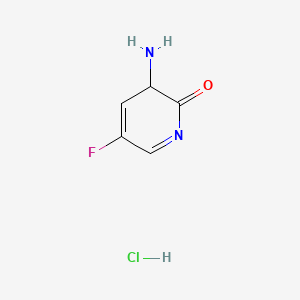
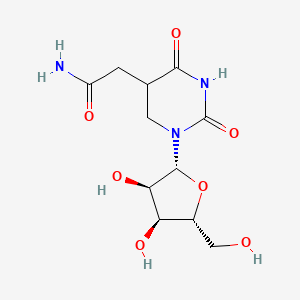
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B12334699.png)
![4-hydroxy-6-[4-(2-hydroxyphenyl)phenyl]-2-oxo-1H-quinoline-3-carbonitrile](/img/structure/B12334700.png)

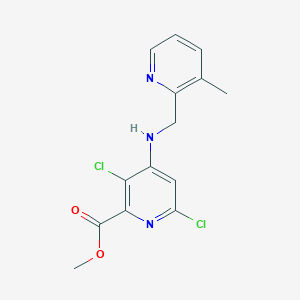
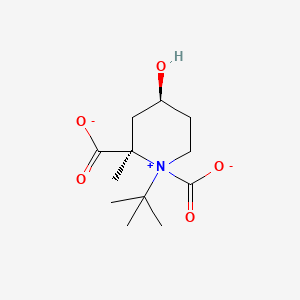
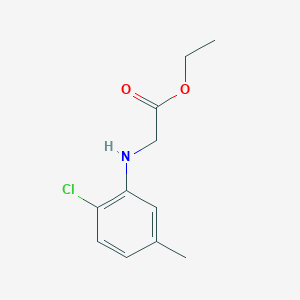
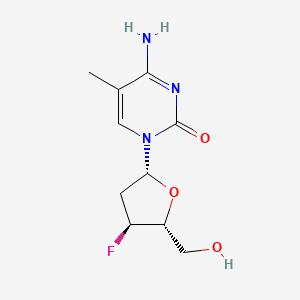
![(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334742.png)
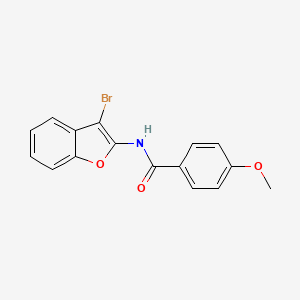
![6-Bromo-7-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B12334749.png)
